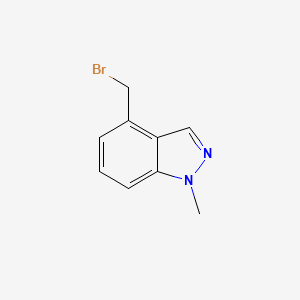

4-(Bromomethyl)-1-methyl-1H-indazole

Descripción

BenchChem offers high-quality 4-(Bromomethyl)-1-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-1-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(bromomethyl)-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSIVUQHLANBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676671 | |

| Record name | 4-(Bromomethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-03-9 | |

| Record name | 4-(Bromomethyl)-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 4-(Bromomethyl)-1-methyl-1H-indazole: A Guide for Medicinal Chemistry Professionals

An In-Depth Technical Guide for Chemical Researchers

Abstract

4-(Bromomethyl)-1-methyl-1H-indazole is a critical bifunctional building block in modern drug discovery, prized for its role in constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] Its utility stems from the stable 1-methyl-1H-indazole core, which frequently engages in key hydrogen bonding interactions with biological targets, and the reactive bromomethyl group, which serves as a versatile electrophilic handle for introducing further molecular complexity.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable intermediate. We will dissect a robust, multi-step synthetic pathway, moving from commercially available starting materials to the final product. The core of this guide emphasizes the causal relationships behind experimental choices, particularly in achieving regioselective N-methylation and executing a clean, high-yielding bromination. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, 4-(Bromomethyl)-1-methyl-1H-indazole (1) , reveals a strategy centered on the sequential installation of the required functional groups onto a core indazole scaffold. The primary C-Br bond is most reliably formed from the corresponding primary alcohol, 4-(Hydroxymethyl)-1-methyl-1H-indazole (2) . The N1-methyl group on this intermediate can be installed via regioselective alkylation of the parent alcohol, (1H-Indazol-4-yl)methanol (3) . Direct hydroxymethylation of 1H-indazole at the C4 position is often problematic and low-yielding due to competing N-alkylation.[4] A more reliable and scalable approach involves the synthesis of 1H-indazole-4-carboxylic acid (4) , which can be cleanly reduced to the desired alcohol (3) . This establishes a clear and efficient forward synthesis pathway.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediates

The overall forward synthesis begins with the preparation of the key alcohol intermediate, which is then methylated at the N1 position.

Caption: The two-step sequence to synthesize the alcohol precursor.

Step 1: Reduction of 1H-Indazole-4-carboxylic acid

The first stage involves the reduction of the carboxylic acid moiety to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.

Experimental Protocol: Synthesis of (1H-Indazol-4-yl)methanol (3)

-

Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Dissolve 1H-indazole-4-carboxylic acid (4) (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Workup and Isolation: A granular precipitate will form. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or silica gel column chromatography to afford (1H-Indazol-4-yl)methanol (3) as a solid.[4]

Step 2: Regioselective N-Methylation

The N-alkylation of indazoles can produce a mixture of N1 and N2 isomers.[5] Achieving high regioselectivity for the thermodynamically more stable N1 isomer is critical. The choice of base and solvent system is paramount. The use of sodium hydride (NaH) in an aprotic polar solvent like THF strongly favors N1 alkylation.[6][7] NaH, a non-nucleophilic strong base, deprotonates the indazole, and the resulting sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering alkylation at that position and directing the electrophile (methyl iodide) to the N1 position.[5]

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)-1-methyl-1H-indazole (2)

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

-

Indazole Addition: Dissolve (1H-Indazol-4-yl)methanol (3) (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, during which hydrogen gas evolution will be observed.

-

Electrophile Addition: Add methyl iodide (CH₃I, 1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel chromatography to yield 4-(Hydroxymethyl)-1-methyl-1H-indazole (2) .

Final Step: Bromination of the Primary Alcohol

The final transformation is the conversion of the primary alcohol to the corresponding alkyl bromide. This is a classic nucleophilic substitution (Sₙ2) reaction. Several reagents can accomplish this; a comparative summary is provided below.

| Reagent System | Conditions | Rationale & Considerations |

| Phosphorus tribromide (PBr₃) | Anhydrous, aprotic solvent (e.g., DCM, THF), 0 °C to RT | Highly effective for primary and secondary alcohols. The reaction is typically clean with volatile byproducts. PBr₃ is highly corrosive and reacts violently with water.[8][9] |

| Thionyl bromide (SOBr₂) | Anhydrous, aprotic solvent | Similar reactivity to PBr₃. Byproducts (SO₂ and HBr) are gaseous, which can simplify workup. |

| Carbon tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Anhydrous, aprotic solvent (e.g., DCM) | Appel reaction conditions. Very mild and suitable for sensitive substrates. Stoichiometric triphenylphosphine oxide byproduct can complicate purification. |

For this synthesis, PBr₃ is an excellent and cost-effective choice, offering high yields and straightforward execution.

Caption: Sₙ2 mechanism for the conversion of an alcohol to an alkyl bromide.

Experimental Protocol: Synthesis of 4-(Bromomethyl)-1-methyl-1H-indazole (1)

-

Reaction Setup: Dissolve 4-(Hydroxymethyl)-1-methyl-1H-indazole (2) (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add phosphorus tribromide (PBr₃) (0.4 eq., as it delivers three bromide ions) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After addition, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, carefully pour the mixture over crushed ice. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with DCM (2x). Combine all organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-(Bromomethyl)-1-methyl-1H-indazole (1) .

Safety and Handling Precautions

-

Phosphorus Tribromide (PBr₃): PBr₃ is a highly corrosive liquid that causes severe skin burns and eye damage.[8][9] It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[8] Always handle PBr₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[9][10] Ensure a supply of sodium bicarbonate solution is available to neutralize spills.

-

Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only in an inert, dry atmosphere (e.g., in a glovebox or under argon/nitrogen).

-

Methyl Iodide (CH₃I): Methyl iodide is a toxic and volatile liquid and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.

Conclusion

This guide outlines a robust and reproducible three-stage synthesis for 4-(Bromomethyl)-1-methyl-1H-indazole . The strategy hinges on a reliable reduction of a carboxylic acid precursor, followed by a highly regioselective N-methylation, and concludes with an efficient bromination of the resulting primary alcohol. By understanding the chemical principles that dictate regioselectivity and reactivity, researchers can confidently execute this synthesis to obtain high-purity material essential for advancing drug discovery programs.

References

- Vertex AI Search. (2026). Synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid.

- BenchChem. (2025). (1H-Indazol-4-YL)methanol | 709608-85-5.

- Merck Millipore. (n.d.). SAFETY DATA SHEET - Phosphorus tribromide.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus tribromide.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Phosphorus tribromide.

- CAMEO Chemicals. (n.d.). PHOSPHORUS TRIBROMIDE.

- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.

- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

- Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- PharmaBlock. (n.d.). Indazoles in Drug Discovery.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 6. d-nb.info [d-nb.info]

- 7. research.ucc.ie [research.ucc.ie]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to 4-(Bromomethyl)-1-methyl-1H-indazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-1-methyl-1H-indazole is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a reactive benzylic bromide tethered to a methylated indazole core, render it a versatile intermediate for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Bromomethyl)-1-methyl-1H-indazole, with a particular focus on its utility in drug discovery as a scaffold for kinase inhibitors.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The ability of the indazole N-H to act as a hydrogen bond donor and the additional nitrogen atom to serve as a hydrogen bond acceptor allows for critical interactions with biological targets, most notably the hinge region of protein kinases.[4] The strategic functionalization of the indazole core is therefore a pivotal aspect of modern drug design. 4-(Bromomethyl)-1-methyl-1H-indazole emerges as a particularly valuable reagent in this context, offering a reactive handle for the introduction of diverse substituents at the 4-position, thereby enabling the exploration of chemical space and the optimization of pharmacological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Bromomethyl)-1-methyl-1H-indazole is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 1092961-03-9 | [5] |

| Molecular Formula | C₉H₉BrN₂ | [5] |

| Molecular Weight | 225.09 g/mol | [5] |

| Appearance | Off-white to light yellow solid (predicted) | General knowledge |

| Melting Point | Not explicitly reported; expected to be a solid at room temperature. | Inferred |

| Boiling Point | Not reported; likely to decompose at high temperatures. | Inferred |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes. | General knowledge of similar compounds |

| Stability and Storage | Should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Refrigeration is recommended.[6] | [6] |

Synthesis of 4-(Bromomethyl)-1-methyl-1H-indazole

The synthesis of 4-(Bromomethyl)-1-methyl-1H-indazole can be envisioned through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route involves the methylation of a suitable indazole precursor followed by benzylic bromination.

Proposed Synthetic Pathway

A logical synthetic approach would commence with the synthesis of 1-methyl-1H-indazole-4-carbaldehyde, followed by reduction to the corresponding alcohol, and subsequent bromination.

Caption: Proposed synthetic workflow for 4-(Bromomethyl)-1-methyl-1H-indazole.

Step-by-Step Experimental Protocol (Representative)

The following protocol is a representative example based on established methodologies for analogous transformations.[7][8][9]

Step 1: Methylation of 1H-Indazole-4-carbaldehyde

-

To a solution of 1H-indazole-4-carbaldehyde in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) in slight excess.

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (CH₃I) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-indazole-4-carbaldehyde.

Step 2: Reduction to (1-Methyl-1H-indazol-4-yl)methanol

-

Dissolve 1-methyl-1H-indazole-4-carbaldehyde in methanol (MeOH).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (1-methyl-1H-indazol-4-yl)methanol, which can often be used in the next step without further purification.

Step 3: Bromination to 4-(Bromomethyl)-1-methyl-1H-indazole

Causality behind experimental choice: Benzylic alcohols can be converted to benzylic bromides using various reagents. Phosphorus tribromide (PBr₃) is a classic and effective choice for this transformation. Alternatively, N-Bromosuccinimide (NBS) in the presence of a phosphine, such as triphenylphosphine (PPh₃), can also be employed under milder conditions.[10][11]

-

Dissolve (1-methyl-1H-indazol-4-yl)methanol in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.

-

Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude 4-(Bromomethyl)-1-methyl-1H-indazole.

-

Purify the product by flash chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.5-7.8 ppm (m, 3H, aromatic protons)

-

δ ~7.2 ppm (s, 1H, indazole C3-H)

-

δ ~4.6 ppm (s, 2H, -CH₂Br)

-

δ ~4.1 ppm (s, 3H, N-CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~140, 135, 128, 125, 122, 110 ppm (aromatic and indazole carbons)

-

δ ~35 ppm (N-CH₃)

-

δ ~30 ppm (-CH₂Br)

-

-

Mass Spectrometry (ESI+):

-

m/z [M+H]⁺ calculated for C₉H₁₀BrN₂⁺: 225.00, 227.00 (characteristic isotopic pattern for bromine)

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

ν ~3100-3000 cm⁻¹ (aromatic C-H stretch)

-

ν ~2950-2850 cm⁻¹ (aliphatic C-H stretch)

-

ν ~1600, 1500 cm⁻¹ (C=C and C=N stretching)

-

ν ~1250 cm⁻¹ (C-N stretch)

-

ν ~600-700 cm⁻¹ (C-Br stretch)

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-(Bromomethyl)-1-methyl-1H-indazole stems from the reactivity of the benzylic bromide, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities at the 4-position of the indazole core.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent electrophile for reactions with various nucleophiles, including amines, alcohols, thiols, and carbanions.

Caption: Key nucleophilic substitution reactions of 4-(Bromomethyl)-1-methyl-1H-indazole.

Representative Protocol: Alkylation of an Amine

-

Dissolve the primary or secondary amine in a polar aprotic solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate.

-

Add a solution of 4-(Bromomethyl)-1-methyl-1H-indazole in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Perform an aqueous workup, extract the product with a suitable organic solvent, and purify by column chromatography.

Role in the Synthesis of Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of kinase inhibitors.[4][14] 4-(Bromomethyl)-1-methyl-1H-indazole serves as a valuable intermediate for the synthesis of potent and selective kinase inhibitors by allowing for the introduction of side chains that can interact with specific residues in the ATP-binding pocket of the target kinase.

For instance, the bromomethyl group can be used to link the indazole core to other heterocyclic systems or functional groups that are crucial for achieving high binding affinity and selectivity. The synthesis of complex indazole derivatives as potential kinase inhibitors often involves the nucleophilic displacement of the bromide by an appropriate amine or other nucleophile.[1][15]

Safety and Handling

4-(Bromomethyl)-1-methyl-1H-indazole is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. Refrigeration is recommended.[6]

Conclusion

4-(Bromomethyl)-1-methyl-1H-indazole is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, centered on the benzylic bromide, provides a reliable platform for the construction of complex molecular architectures. The strategic importance of the indazole scaffold in drug discovery, especially in the development of kinase inhibitors, underscores the significance of this reagent. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and key applications, offering a valuable resource for researchers engaged in the synthesis and utilization of this important heterocyclic intermediate.

References

- Supporting Information for a scientific article. (2018). Green Chemistry, 20, 3038.

- Supporting Information for a scientific article. (2007). Wiley-VCH.

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).

- 4-Bromo-1-methyl-1H-indazole | 365427-30-1. Sigma-Aldrich.

- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.). PMC - NIH.

- Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors. (2025). Benchchem.

- BENZYLIC OXO-FUNCTIONALISATION OF INDANE DERIVATIVE BY BENZYLIC BROMINATION FOLLOWED BY KORNBLUM-TYPE OXID

- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform

- Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (2010).

- 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole(1926172-50-0) 1H NMR. ChemicalBook.

- 4-Bromo-1-methyl-1H-indazole. Achmem.

- 4-Bromo-3-methyl-1H-indazole. Frontier Specialty Chemicals.

- 4-(bromomethyl)-1-methyl-1H-indazole. Suzhou Aubo Pharmaceutical Technology Co., Ltd.

- 4-Bromo-7-methyl-1H-indazole. Sigma-Aldrich.

- 4-Bromo-6-methyl-1H-indazole. Chem-Impex.

- Indazole synthesis. Organic Chemistry Portal.

- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Deriv

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- 4-Bromo-1-methyl-1H-imidazole 95 25676-75-9. Sigma-Aldrich.

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).

- Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.

- 4-bromo-1-methyl-1h-indazole (C8H7BrN2). PubChemLite.

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- 4-Bromo-1H-indazole 95 186407-74-9. Sigma-Aldrich.

- 186407-74-9|4-Bromo-1H-indazole. BLD Pharm.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC.

- Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors.

- Reactions on the “Benzylic” Carbon: Bromination And Oxid

- Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. The Royal Society of Chemistry.

- 11.10: Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts.

- 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347. PubChem.

- Methyl 1-(4-fluorobenzyl)

Sources

- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(bromomethyl)-1-methyl-1H-indazole [allbiopharm.com]

- 6. 4-Bromo-1-methyl-1H-indazole | 365427-30-1 [sigmaaldrich.com]

- 7. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 8. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 9. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 15. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"4-(Bromomethyl)-1-methyl-1H-indazole CAS number"

An In-Depth Technical Guide to 4-(Bromomethyl)-1-methyl-1H-indazole: A Cornerstone Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-(Bromomethyl)-1-methyl-1H-indazole, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, strategic importance, synthesis, and application, moving beyond simple data recitation to explain the causal relationships that underpin its utility in the pharmaceutical sciences.

The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among these, the indazole ring system has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets with high affinity, making them exceptionally fruitful starting points for drug design.[2][3]

The indazole nucleus, a bicyclic structure composed of fused benzene and pyrazole rings, exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[2] Its value in drug discovery is multi-faceted:

-

Bioisosteric Replacement: Indazole serves as an effective bioisostere for native structures like indole and phenol. It mimics their spatial and electronic properties while offering distinct advantages, such as an additional hydrogen bond acceptor (the N2 nitrogen) and often improved metabolic stability.[3]

-

Kinase Hinge Binding: The indazole scaffold is particularly adept at forming crucial hydrogen bonds with the hinge region of protein kinases, a large family of enzymes implicated in cancer and inflammatory diseases.[3] This has led to the development of numerous successful kinase inhibitors.

-

Proven Clinical Success: The therapeutic relevance of this scaffold is validated by several FDA-approved drugs, including the anti-cancer agents Axitinib and Pazopanib, which feature an indazole core.[2][3]

Within this important class of compounds, 4-(Bromomethyl)-1-methyl-1H-indazole stands out not as an active pharmaceutical ingredient (API) itself, but as a high-value intermediate, engineered for the efficient construction of complex drug candidates.

Compound Profile: 4-(Bromomethyl)-1-methyl-1H-indazole

The precise identity and key properties of this molecule are fundamental to its application. Its structure is characterized by an indazole core methylated at the N1 position and featuring a highly reactive bromomethyl group at the C4 position.

| Identifier | Value | Source |

| CAS Number | 1092961-03-9 | [4][5] |

| Molecular Formula | C₉H₉BrN₂ | [4][6] |

| Molecular Weight | 225.09 g/mol | [4] |

| Canonical SMILES | CN1C2=C(C=NN1)C(=CC=C2)CBr | N/A |

| Physical Form | Solid |

Core Structural Features and Chemical Reactivity

The utility of this compound is a direct consequence of its structure. The N1-methylation prevents the formation of tautomers and removes the acidic N-H proton, which simplifies subsequent reactions by eliminating a potential competing reaction site.

The most significant feature is the bromomethyl group (-CH₂Br) . This functional group is a potent electrophile, making the benzylic carbon highly susceptible to nucleophilic attack. This built-in reactivity is the primary reason for its use as a synthetic intermediate. It allows for the covalent attachment of the (1-methyl-1H-indazol-4-yl)methyl moiety to a vast array of nucleophiles (e.g., amines, phenols, thiols) in other molecules, a common strategy in the elaboration of drug candidates.

The logical flow from this building block to a potential drug candidate is illustrated below.

Caption: Logical workflow from building block to biological target.

Synthetic Strategy and Protocol

While multiple proprietary methods exist, a robust and scalable synthesis of 4-(Bromomethyl)-1-methyl-1H-indazole can be logically devised from commercially available precursors. A common and effective strategy involves the selective free-radical bromination of the corresponding 1,4-dimethyl-1H-indazole.

Proposed Synthetic Workflow

The diagram below outlines a plausible two-step synthesis starting from 4-methyl-1H-indazole.

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Benzylic Bromination (Step 2)

This protocol describes the conversion of 1,4-dimethyl-1H-indazole to the target compound. It is a self-validating system where the rationale for each step is critical for success.

Materials:

-

1,4-Dimethyl-1H-indazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Azobisisobutyronitrile (AIBN) (0.02 eq)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask, reflux condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1,4-dimethyl-1H-indazole and anhydrous carbon tetrachloride. Stir until fully dissolved.

-

Causality: An inert atmosphere and anhydrous solvent are crucial to prevent quenching of the radical intermediates and hydrolysis of the product or NBS. CCl₄ is a classic solvent for radical reactions due to its inertness.

-

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and the radical initiator, AIBN, to the solution.

-

Causality: NBS is the bromine source. It is preferred over elemental bromine for selective allylic/benzylic halogenation as it maintains a low, steady concentration of Br₂ in the reaction mixture, minimizing side reactions like aromatic bromination. AIBN is a thermal initiator that decomposes upon heating to generate the free radicals necessary to start the chain reaction.

-

-

Initiation and Reflux: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating is required to decompose the AIBN initiator. The reaction is monitored to ensure complete consumption of the starting material without significant formation of the dibrominated byproduct.

-

-

Work-up and Quenching: Cool the reaction to room temperature. Filter the mixture to remove succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃, saturated Na₂S₂O₃, and brine.

-

Causality: The NaHCO₃ wash neutralizes any trace acidic byproducts (like HBr). The Na₂S₂O₃ wash quenches any remaining unreacted bromine. The brine wash helps to remove water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure 4-(Bromomethyl)-1-methyl-1H-indazole.

-

Causality: Purification is essential to remove unreacted starting material, the initiator, and any over-brominated side products, ensuring the high purity required for subsequent steps in a drug synthesis campaign.

-

Application in Drug Discovery: A Versatile Electrophilic Synthon

The primary role of 4-(Bromomethyl)-1-methyl-1H-indazole is to serve as a synthon for introducing the (1-methyl-1H-indazol-4-yl)methyl fragment into a lead molecule. This is particularly prevalent in the synthesis of kinase inhibitors.

Many kinase inhibitors possess a core structure that is functionalized with various substituents to optimize potency, selectivity, and pharmacokinetic properties (ADME). The (1-methyl-1H-indazol-4-yl)methyl group can serve as a key pharmacophore that occupies a specific pocket in the target enzyme. The synthesis of such inhibitors often involves a late-stage coupling reaction where the bromomethyl group reacts with a nucleophilic site (e.g., an amine or phenol) on the core scaffold.

For instance, in the development of novel tubulin polymerization inhibitors, indazole derivatives have shown potent antitumor activity.[7] The synthesis of these complex molecules often relies on the coupling of functionalized indazole building blocks with other heterocyclic systems. The bromomethyl group provides a reliable chemical handle for executing such coupling strategies.

Safety and Handling

As an alkylating agent, 4-(Bromomethyl)-1-methyl-1H-indazole must be handled with care.

-

Hazards: It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system. Alkyl halides are often classified as harmful if swallowed.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] Refrigeration is often recommended to ensure long-term stability and prevent degradation.

Conclusion

4-(Bromomethyl)-1-methyl-1H-indazole is more than a mere catalog chemical; it is a strategically designed intermediate that empowers medicinal chemists to efficiently explore new chemical space. Its value is derived from the convergence of a privileged indazole scaffold with a highly reactive, yet synthetically reliable, bromomethyl handle. Understanding the rationale behind its synthesis and the mechanism of its application allows researchers to fully leverage its potential in the rational design of next-generation therapeutics, particularly in the fields of oncology and inflammation.[9]

References

- 4-(bromomethyl)-1-methyl-1H-indazole - Suzhou Aobai Pharmaceutical.

- 1092961-03-9|4-(Bromomethyl)-1-methyl-1H-indazole - BLDpharm.

- 4-Bromo-1-methyl-1H-indazole - Achmem.

- 4-(bromomethyl)-1-methyl-1H-indazole - ChemicalBook.

- 4-Bromo-1-methyl-1H-indazole | 365427-30-1 - Sigma-Aldrich.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.

- Indazoles in Drug Discovery - PharmaBlock.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

- The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed.

- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 4-(bromomethyl)-1-methyl-1H-indazole [allbiopharm.com]

- 5. 1092961-03-9|4-(Bromomethyl)-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 6. 4-(bromomethyl)-1-methyl-1H-indazole [chemicalbook.com]

- 7. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. achmem.com [achmem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 4-(Bromomethyl)-1-methyl-1H-indazole

Introduction: The Significance of 4-(Bromomethyl)-1-methyl-1H-indazole in Modern Drug Discovery

4-(Bromomethyl)-1-methyl-1H-indazole is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The indazole scaffold is a privileged structure, appearing in a variety of biologically active molecules, including kinase inhibitors for oncology and treatments for neurodegenerative diseases[1][2]. The introduction of a bromomethyl group at the 4-position provides a reactive handle for medicinal chemists to elaborate the core structure, enabling the synthesis of diverse compound libraries for high-throughput screening.

This guide provides a comprehensive overview of the known and predicted physical properties of 4-(Bromomethyl)-1-methyl-1H-indazole. As this is a specialized reagent, publicly available experimental data is limited. Therefore, this document also serves as a practical manual, detailing the standard laboratory protocols for the precise determination of its physical and spectral characteristics. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only reproduce the experiments but also understand the rationale behind each step.

Core Physical and Chemical Properties

A summary of the key identifying and physical properties of 4-(Bromomethyl)-1-methyl-1H-indazole is presented below. It is important to note that while some properties are established, others are predicted based on computational models and data from analogous structures.

| Property | Value | Source |

| Chemical Name | 4-(Bromomethyl)-1-methyl-1H-indazole | N/A |

| CAS Number | 1092961-03-9 | [3] |

| Molecular Formula | C₉H₉BrN₂ | [3] |

| Molecular Weight | 225.09 g/mol | [3] |

| Physical State | Solid (Predicted) | Supplier Information |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Solubility | Soluble in aprotic polar organic solvents (e.g., DMSO, DMF, acetonitrile); moderate solubility in other polar organic solvents (e.g., acetone, ethyl acetate); sparingly soluble in nonpolar solvents (e.g., hexanes); insoluble in water (Predicted). | N/A |

| Storage Conditions | 2-8°C, sealed in a dry environment. | [4] |

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental characterization of 4-(Bromomethyl)-1-methyl-1H-indazole.

Melting Point Determination

Scientific Rationale: The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound will have a sharp melting point range (typically < 1°C), whereas impurities will broaden this range and depress the melting point. The determination is performed by slowly heating a sample and observing the temperature at which the solid-to-liquid phase transition occurs[5][6].

Experimental Protocol:

-

Sample Preparation:

-

Ensure the 4-(Bromomethyl)-1-methyl-1H-indazole sample is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.

-

Tamp the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) is collected.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly at the bottom.

-

-

Measurement:

-

Place the capillary tube in a calibrated melting point apparatus.

-

For an unknown compound, first perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate melting point range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new sample and heat at a slow rate of 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point range is T₁ - T₂.

-

Repeat the measurement at least twice to ensure reproducibility.

-

Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile Assessment

Scientific Rationale: The solubility of a compound is governed by the principle of "like dissolves like." The polarity of the solute and solvent molecules determines the extent of dissolution. A systematic approach using a range of solvents with varying polarities provides a comprehensive solubility profile, which is crucial for selecting appropriate solvents for reactions, purification, and formulation[7][8].

Experimental Protocol:

-

Solvent Selection: Prepare a set of common laboratory solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Qualitative Determination:

-

In a series of small test tubes, add approximately 10 mg of 4-(Bromomethyl)-1-methyl-1H-indazole to each.

-

To each tube, add 1 mL of a different solvent.

-

Vortex or shake each tube vigorously for 1-2 minutes.

-

Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Determination (for a specific solvent):

-

Accurately weigh a known amount of the compound into a vial.

-

Add the chosen solvent in small, measured increments.

-

After each addition, stir or vortex until the solid is fully dissolved.

-

The solubility can be expressed as mg/mL or mol/L.

-

Workflow for Solubility Profiling:

Caption: Systematic workflow for determining the solubility of a compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms[9][10].

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | H-7 |

| ~7.35 | t | 1H | H-6 |

| ~7.20 | d | 1H | H-5 |

| ~7.10 | s | 1H | H-3 |

| ~4.80 | s | 2H | -CH₂Br |

| ~4.05 | s | 3H | N-CH₃ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | C-7a |

| ~135.0 | C-3 |

| ~128.0 | C-6 |

| ~125.0 | C-3a |

| ~122.0 | C-5 |

| ~120.0 | C-4 |

| ~110.0 | C-7 |

| ~35.0 | N-CH₃ |

| ~30.0 | -CH₂Br |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation:

-

Dissolve 5-10 mg of 4-(Bromomethyl)-1-methyl-1H-indazole in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer on the deuterium signal of the solvent.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Workflow for NMR Analysis:

Caption: General workflow for acquiring and analyzing NMR spectra.

Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent doublet at m/z 224 and 226, corresponding to [C₉H₉⁷⁹BrN₂]⁺ and [C₉H₉⁸¹BrN₂]⁺.

-

Major Fragments:

-

m/z 145: Loss of Br radical ([M-Br]⁺).

-

m/z 117: Further loss of N₂ from the [M-Br]⁺ fragment.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) for a softer ionization or electron ionization (EI) for more fragmentation).

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak(s) and confirm the isotopic pattern for bromine.

-

Analyze the fragmentation pattern to deduce structural information.

-

Infrared (IR) Spectroscopy

Scientific Rationale: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (N-CH₃, -CH₂Br) |

| ~1620-1580 | C=C stretch | Aromatic |

| ~1500-1450 | C=N stretch | Indazole ring |

| ~1250 | C-N stretch | Aromatic amine |

| ~600-500 | C-Br stretch | Alkyl bromide |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire a background spectrum of the clean ATR crystal.

-

Lower the anvil to press the sample against the crystal.

-

Acquire the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 4-(Bromomethyl)-1-methyl-1H-indazole. While experimental data for this specific compound is not widely published, the detailed protocols and predicted spectral information herein offer a robust framework for its characterization. For researchers and drug development professionals, the ability to accurately determine these properties is a critical first step in unlocking the potential of this versatile building block for the synthesis of novel therapeutic agents.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 4-(bromomethyl)-1-methyl-1H-indazole. Retrieved from [Link]

-

JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from [https://www.jove.com/v/552 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Melting Points. Retrieved from [Link]

-

Sun, J.-H., et al. (2000). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. The Journal of Organic Chemistry, 65(21), 7236–7239. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Johnson, M. S., et al. (2022). RMG Database for Chemical Property Prediction. Journal of Chemical Information and Modeling, 62(20), 4906–4915. Retrieved from [Link]

-

Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(4), 987. Retrieved from [Link]

-

Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770–776. Retrieved from [Link]

-

Sharma, V., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1167-1191. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 4-溴-1-甲基-1H-咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 4-broMo-7-Methyl-1H-indazole CAS#: 1159511-74-6 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Simulate and predict NMR spectra [nmrdb.org]

- 9. MolE8: finding DFT potential energy surface minima values from force-field optimised organic molecules with new machine learning representations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MolE8: finding DFT potential energy surface minima values from force-field optimised organic molecules with new machine learning representations - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 4-(Bromomethyl)-1-methyl-1H-indazole in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Pharmaceutical Scientists

Abstract

4-(Bromomethyl)-1-methyl-1H-indazole is a key heterocyclic building block in contemporary medicinal chemistry. Its unique structural features, particularly the reactive bromomethyl group tethered to a methylated indazole scaffold, render it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core properties, outlines a robust synthetic methodology, details its chemical reactivity and applications, and presents standardized protocols for its analytical characterization and safe handling. The insights herein are curated to empower researchers in drug development to effectively leverage this compound in the design and synthesis of novel therapeutic agents.

Core Molecular Profile

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. These data points are critical for reaction stoichiometry, analytical characterization, and safety assessments.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(Bromomethyl)-1-methyl-1H-indazole | N/A |

| Molecular Formula | C₉H₉BrN₂ | [1] |

| Molecular Weight | 225.085 g/mol | [1] |

| CAS Number | 1092961-03-9 | [1] |

| Canonical SMILES | CN1C=C(C2=CC=CC=C12)CBr | N/A |

| Appearance | Expected to be an off-white to yellow solid | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |

| Storage | Store in a cool, dry, well-ventilated area (2-8°C recommended) | [2][3] |

Synthesis and Mechanism

Proposed Synthetic Pathway

A plausible and efficient synthesis involves two primary transformations: N-methylation of the indazole core followed by bromination of the 4-methyl group.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 1,4-Dimethyl-1H-indazole

-

To a solution of 4-methyl-1H-indazole (1.0 eq) in N,N-Dimethylformamide (DMF, ~5-10 mL per gram of starting material), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension vigorously at room temperature for 20 minutes.

-

Add methyl iodide (MeI, 1.2 eq) dropwise to the mixture.

-

Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1,4-dimethyl-1H-indazole.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, while K₂CO₃ acts as a base to deprotonate the indazole nitrogen, creating a nucleophile. The N1 position is generally more nucleophilic and sterically accessible than the N2 position, leading to the desired regioisomer.

Step 2: Synthesis of 4-(Bromomethyl)-1-methyl-1H-indazole

-

Dissolve 1,4-dimethyl-1H-indazole (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as Azobisisobutyronitrile (AIBN, 0.1 eq).[7]

-

Heat the mixture to reflux (approx. 77°C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product.

Causality: This step is a free-radical bromination. AIBN initiates the reaction upon thermal decomposition. NBS is used as a source of bromine radicals, which selectively abstract a hydrogen from the benzylic methyl group, being the most reactive C-H bond, to form a stable benzylic radical. This radical then reacts with Br₂ (present in equilibrium with NBS) to form the bromomethyl product.

Reactivity and Applications in Drug Discovery

The synthetic value of 4-(Bromomethyl)-1-methyl-1H-indazole lies in the reactivity of the bromomethyl group, which makes it an excellent electrophile for introducing the 1-methyl-1H-indazol-4-yl)methyl moiety into various molecules.

Nucleophilic Substitution Reactions

The primary application of this reagent is in Sₙ2 reactions with a wide range of nucleophiles. This allows for the facile construction of carbon-heteroatom and carbon-carbon bonds.

Caption: Key nucleophilic substitution reactions.

Role in Pharmaceutical Research

The indazole core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[8][9] Its derivatives have been investigated for a range of therapeutic applications.

-

Kinase Inhibitors: The indazole nucleus is a common feature in many kinase inhibitors used in oncology. This building block can be used to synthesize ligands that target the ATP-binding site of kinases.[10]

-

Neurological Disorders: Indazole derivatives have shown potential in treating neurological conditions by modulating receptors and enzymes in the central nervous system.[2][11]

-

Anti-inflammatory Agents: Certain indazole-based compounds have demonstrated potent anti-inflammatory properties.[9]

By providing a reactive handle, 4-(Bromomethyl)-1-methyl-1H-indazole allows chemists to append this valuable pharmacophore to other fragments or scaffolds, enabling the exploration of new chemical space in lead optimization campaigns.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

A robust Reverse-Phase HPLC (RP-HPLC) method is critical for purity assessment.[12]

Table 2: Suggested RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detector | UV at 254 nm |

| Injection Vol. | 10 µL |

| Diluent | Acetonitrile/Water (1:1) |

Rationale: The C18 column provides good retention for the moderately non-polar indazole ring. A gradient elution ensures that any impurities with different polarities are well-resolved. Formic acid is used to improve peak shape by ensuring the analyte is in a consistent protonation state.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for structural confirmation. Expected signals would include aromatic protons on the indazole ring, a singlet for the N-methyl group (approx. 3.8-4.0 ppm), and a key singlet for the bromomethyl protons (-CH₂Br) further downfield (approx. 4.5-4.8 ppm).

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) in positive mode should show the molecular ion peak [M+H]⁺ at m/z 225/227, confirming the molecular weight and the characteristic isotopic pattern of a single bromine atom.

Safety and Handling

As a reactive alkylating agent, 4-(Bromomethyl)-1-methyl-1H-indazole must be handled with appropriate care.[13][14]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14][15]

-

Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14][16] Avoid contact with skin and eyes.[13][15]

-

Storage: Keep the container tightly closed and store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[3][13]

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[13][16] Dispose of waste in accordance with local, state, and federal regulations.

Trustworthiness: The protocols and safety guidelines described are self-validating systems built on established chemical principles. The analytical methods provide a clear means to verify the identity and purity of the material, ensuring reliability in subsequent experiments. The safety precautions are standard for handling reactive electrophiles and are designed to minimize risk.[17]

References

- 4-(bromomethyl)-1-methyl-1H-indazole. Suzhou Aobai Pharmaceutical.

- 4-Bromo-5-methyl-1H-indazole Safety D

- 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis. ChemicalBook.

- 4-Bromo-1-methyl-1H-indazole. Achmem.

- 4-Bromo-1-methyl-1H-imidazole 95 25676-75-9. Sigma-Aldrich.

- Safety D

- 4-Bromo-1-methyl-1H-indazole. Generic Website.

- 4-Bromo-6-methyl-1H-indazole. Chem-Impex.

- 4-Bromo-1H-indazole 95 186407-74-9. Sigma-Aldrich.

- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

- SAFETY D

- Safety D

- Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis.

- Preparation method of 4-bromo-5-methyl-1H-indazole.

- Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole.

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- 4-Bromo-7-methyl-1H-indazole. Sigma-Aldrich.

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Benchchem.

- C3-INDAZOLE FUNCTIONALIZ

- Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research.

Sources

- 1. 4-(bromomethyl)-1-methyl-1H-indazole [allbiopharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. achmem.com [achmem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. Indazole: a medicinally important heterocyclic moiety [ouci.dntb.gov.ua]

- 10. soc.chim.it [soc.chim.it]

- 11. qcc.edu [qcc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 4-(Bromomethyl)-1-methyl-1H-indazole: Synthesis, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its ability to act as a bioisostere for indole and to participate in crucial hydrogen bonding interactions has made it a focal point in the design of kinase inhibitors and other therapeutic agents. This guide focuses on a specific, functionalized indazole derivative: 4-(Bromomethyl)-1-methyl-1H-indazole (CAS No. 1092961-03-9). The presence of a reactive bromomethyl group at the 4-position of the 1-methyl-1H-indazole core makes this compound a valuable and versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery and development. This document provides a comprehensive overview of its synthesis, structural elucidation, reactivity, and potential applications.

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₉H₉BrN₂ |

| Molecular Weight | 225.09 g/mol |

| IUPAC Name | 4-(bromomethyl)-1-methyl-1H-indazole |

| CAS Number | 1092961-03-9 |

The structure of 4-(bromomethyl)-1-methyl-1H-indazole features a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The nitrogen at position 1 is methylated, which can influence the molecule's solubility, metabolic stability, and interaction with biological targets. The key functional group for synthetic manipulation is the bromomethyl substituent at the 4-position. This benzylic-like bromide is a good leaving group, rendering the methylene carbon susceptible to nucleophilic attack.

Synthesis and Purification

Step 1: N-Methylation of 4-methyl-1H-indazole to form 4,1-dimethyl-1H-indazole

The alkylation of indazoles can often lead to a mixture of N1 and N2 isomers. However, conditions have been developed to favor the formation of the N1-alkylated product.

Proposed Protocol:

-

To a stirred solution of 4-methyl-1H-indazole in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.

-

After stirring for a short period to allow for deprotonation, add a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to isolate the desired 4,1-dimethyl-1H-indazole.

Step 2: Radical Bromination of 4,1-dimethyl-1H-indazole

The benzylic methyl group at the 4-position can be selectively brominated using a radical bromination reaction.

Proposed Protocol:

-

Dissolve the 4,1-dimethyl-1H-indazole in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-(bromomethyl)-1-methyl-1H-indazole can be purified by recrystallization or column chromatography.

Experimental Workflow: Proposed Synthesis

Caption: Proposed two-step synthesis of 4-(Bromomethyl)-1-methyl-1H-indazole.

Structural Elucidation: Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the bromomethyl protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (C5, C6, C7) | 7.0 - 7.8 | Multiplets | 3H |

| Bromomethyl (-CH₂Br) | ~4.8 | Singlet | 2H |

| N-Methyl (-NCH₃) | ~4.0 | Singlet | 3H |

| Indazole-H (C3) | ~8.0 | Singlet | 1H |

Note: The exact chemical shifts of the aromatic protons will depend on the solvent and require 2D NMR techniques for unambiguous assignment.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (if applicable) | - |

| Aromatic/Heteroaromatic C | 110 - 140 |

| N-Methyl (-NCH₃) | ~35 |

| Bromomethyl (-CH₂Br) | ~30 |

Mass Spectrometry

Mass spectrometry would be expected to show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) would be observed for all bromine-containing fragments.

-

Expected [M]⁺: m/z 224 and 226 (in a ~1:1 ratio)

-

Expected [M+H]⁺: m/z 225 and 227 (in a ~1:1 ratio)

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching vibration.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-N stretch | 1300 - 1350 |

| C-Br stretch | 500 - 600 |

Chemical Reactivity and Synthetic Utility

The synthetic utility of 4-(bromomethyl)-1-methyl-1H-indazole lies in the reactivity of the bromomethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles. This allows for the facile introduction of the 1-methyl-1H-indazol-4-ylmethyl moiety into various molecular scaffolds.

General Reactivity Workflow

Caption: General reaction scheme for the alkylation of nucleophiles.

Alkylation of Amines, Alcohols, and Thiols

The compound can be used to alkylate primary and secondary amines, alcohols, and thiols to form the corresponding secondary/tertiary amines, ethers, and thioethers. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

Example Protocol for Amine Alkylation:

-

Dissolve the amine in a suitable solvent such as DMF or acetonitrile.

-

Add a base, for example, potassium carbonate or triethylamine.

-

Add 4-(bromomethyl)-1-methyl-1H-indazole to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Applications in Drug Discovery

The indazole core is a key component of many kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the adenine region of ATP. The ability to functionalize the indazole scaffold is crucial for modulating potency, selectivity, and pharmacokinetic properties. 4-(Bromomethyl)-1-methyl-1H-indazole serves as a valuable intermediate for introducing the 1-methyl-1H-indazol-4-ylmethyl group into potential drug candidates. This moiety can act as a linker to connect to other pharmacophoric elements or as a substituent to probe the binding pocket of a target protein.

While specific examples of marketed drugs synthesized directly from 4-(bromomethyl)-1-methyl-1H-indazole are not publicly documented, its utility can be inferred from the widespread use of similar building blocks in the synthesis of kinase inhibitors and other therapeutic agents. For instance, the indazole core is found in drugs like Axitinib, a tyrosine kinase inhibitor. The functionalization at the 4-position with a reactive handle like the bromomethyl group allows for the exploration of chemical space around this important scaffold.

Safety and Handling

As a brominated organic compound, 4-(bromomethyl)-1-methyl-1H-indazole should be handled with appropriate safety precautions in a well-ventilated fume hood. It is likely to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion